Spacer Length Differentiation: 6.5 nm for PEG13 vs. 1.5-3.5 nm for PEG4/PEG8
The PEG13 spacer provides an extended molecular reach of approximately 6.5 nm in its fully extended conformation, which is substantially longer than the 1.5-2.0 nm reach of PEG4 and the 3.5 nm reach of PEG8 [1]. This extended length is critical when bridging two protein-binding ligands that require greater spatial separation to achieve optimal ternary complex geometry [2].
| Evidence Dimension | Spacer arm length (approximate, fully extended conformation) |
|---|---|
| Target Compound Data | ~6.5 nm (PEG13, 13 ethylene glycol units) |
| Comparator Or Baseline | PEG4: ~1.5-2.0 nm (1.76 nm by SM(PEG)4); PEG8: ~3.5 nm |
| Quantified Difference | PEG13 is ~3.3× longer than PEG8 and ~4.3× longer than PEG4 |
| Conditions | Theoretical extended conformation estimates based on ethylene glycol monomer dimensions; PEG13 length derived from Bis-PEG13-NHS ester analog [1]; PEG4 and PEG8 lengths from commercial crosslinker datasheets |
Why This Matters
Longer spacer arms reduce steric hindrance between conjugated biomolecules and enable ternary complex formation when E3 ligase and target protein binding pockets are separated by distances exceeding 3 nm [2].
- [1] Sohu (via Xi'an Qiyue Biotech). Bis-PEG13-NHS ester product description: PEG13 chain length approximately 6.5 nm. 2025. View Source
- [2] PTC BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers: ternary complex distances often exceed 3 nm. 2025. View Source
